3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide
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Overview
Description
The compound “3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs .
Synthesis Analysis
Benzofuran derivatives can be synthesized through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis
The molecular structure of benzofuran is composed of fused benzene and furan rings . The 2-position of benzofuran may be unsubstituted, or substituted with various groups to enhance its biological activity . Similarly, good activity was observed when the 3-position was substituted .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Evaluation of Benzofuran Derivatives
A series of new benzofuran carboxamide derivatives were synthesized to develop new bioactive chemical entities. These compounds were evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, showcasing the potential of benzofuran derivatives in various therapeutic areas (Lavanya, Sribalan, & Padmini, 2017).
Anti-inflammatory and Analgesic Properties
Benzofuran-2-carboxamide derivatives were synthesized using a microwave-assisted approach and exhibited significant anti-inflammatory, analgesic, and antipyretic activities in vivo. Some of these derivatives showed potent activities, highlighting their potential as therapeutic agents (Xie et al., 2014).
Advanced Synthetic Techniques
Microwave-Assisted Synthesis of Benzofuran-2-carboxamides
A fast, versatile, and practical microwave-assisted multicomponent protocol was developed for the synthesis of substituted benzofuran-2-carboxamides. This method could aid in drug discovery campaigns for the rapid identification of biologically active compounds (Vincetti et al., 2016).
Diversity-Oriented Synthesis of Benzofuran Libraries
Efficient synthetic protocols were reported for the preparation of libraries based on benzofuran scaffolds. These compounds, including some with the benzofuran-2-carboxamide structure, were designed for variation in physicochemical properties, supporting the potential for discovering novel therapeutic agents (Qin et al., 2017).
Antiproliferative Effects and Mechanisms
Antiproliferative Potency on Tumour Cell Lines
Novel heterocyclic derivatives of benzofuran-2-carboxamides were synthesized and showed selective antiproliferative effects on tumor cell lines at micromolar concentrations. Some compounds induced apoptosis, while others acted through different cell death mechanisms, indicating their potential as anticancer agents (Hranjec et al., 2013).
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties , suggesting that this compound may interact with targets involved in these biological processes.
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the antimicrobial and anticancer properties of benzofuran derivatives , it is likely that this compound affects pathways related to these biological processes.
Result of Action
Benzofuran derivatives have been shown to have antimicrobial and anticancer properties , suggesting that this compound may have similar effects.
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .
Properties
IUPAC Name |
3-[(4-propan-2-ylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11(2)25-13-9-7-12(8-10-13)19(23)21-16-14-5-3-4-6-15(14)24-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHIAWIMTOZREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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